

Spectroscopic comparison of Benzyl 4-bromobutanoate and its precursors

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Compound of Interest

Compound Name: **Benzyl 4-bromobutanoate**

Cat. No.: **B159757**

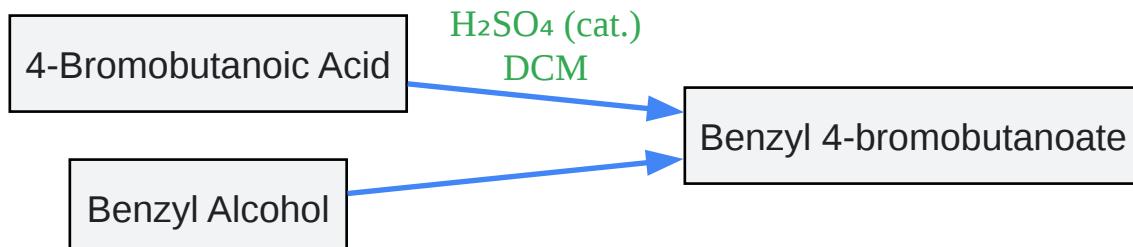
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A Spectroscopic Comparison of **Benzyl 4-bromobutanoate** and Its Precursors: 4-Bromobutanoic Acid and Benzyl Alcohol

This guide provides a detailed spectroscopic comparison of the ester, **Benzyl 4-bromobutanoate**, with its synthetic precursors, 4-bromobutanoic acid and benzyl alcohol. This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, structural confirmation, and purity assessment. The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

Benzyl 4-bromobutanoate is synthesized via the esterification of 4-bromobutanoic acid with benzyl alcohol. This reaction is typically carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, in a suitable solvent like dichloromethane.^[1] Another common method involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol.^[2]



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Caption: Synthesis of **Benzyl 4-bromobutanoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Benzyl 4-bromobutanoate** and its precursors.

¹H NMR Data

Compound	Chemical Shift (δ) and Multiplicity
Benzyl 4-bromobutanoate	~7.36 (m, 5H, Ar-H), ~5.14 (s, 2H, -CH ₂ -Ph), ~3.46 (t, 2H, -CH ₂ -Br), ~2.56 (t, 2H, -C(=O)-CH ₂ -), ~2.20 (quin, 2H, -CH ₂ -CH ₂ -CH ₂ -)[2]
4-Bromobutanoic Acid	~10.5 (br s, 1H, -COOH), ~3.5 (t, 2H, -CH ₂ -Br), ~2.8 (t, 2H, -C(=O)-CH ₂ -), ~2.2 (quin, 2H, -CH ₂ -CH ₂ -CH ₂ -)
Benzyl Alcohol	~7.4-7.2 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH ₂ -OH), ~2.1 (br s, 1H, -OH)

¹³C NMR Data

Compound	Chemical Shift (δ)
Benzyl 4-bromobutanoate	~172.2 (C=O), ~135.7 (Ar-C), ~128.5, ~128.3, ~128.2 (Ar-CH), ~66.3 (-CH ₂ -Ph), ~32.6 (-CH ₂ -Br), ~32.4 (-C(=O)-CH ₂ -), ~27.6 (-CH ₂ -CH ₂ -CH ₂ -)[1]
4-Bromobutanoic Acid	~178 (C=O), ~33 (-CH ₂ -Br), ~32 (-C(=O)-CH ₂ -), ~28 (-CH ₂ -CH ₂ -CH ₂ -)
Benzyl Alcohol	~141 (Ar-C), ~128.5, ~127.5, ~127 (Ar-CH), ~65 (-CH ₂ -OH)

IR Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
Benzyl 4-bromobutanoate	(Predicted based on similar esters) ~1735 (C=O stretch, strong), ~1250-1000 (C-O stretch, strong), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~750-700 (Ar C-H bend), ~600-500 (C-Br stretch)
4-Bromobutanoic Acid	~3300-2500 (O-H stretch, very broad), ~1710 (C=O stretch, strong), ~1300-1200 (C-O stretch), ~920 (O-H bend), ~600-500 (C-Br stretch)
Benzyl Alcohol	~3600-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1200-1000 (C-O stretch), ~750-700 (Ar C-H bend)

Mass Spectrometry Data

Compound	Key Fragments (m/z)
Benzyl 4-bromobutanoate	(Predicted based on fragmentation of similar esters) [M] ⁺ • and [M+2] ⁺ • (isotopic pattern for Br), 91 (tropylium ion, [C ₇ H ₇] ⁺), 108 ([C ₇ H ₈ O] ⁺ •, benzyl alcohol radical cation), fragments from loss of Br, and cleavage of the ester group.
4-Bromobutanoic Acid	[M] ⁺ • at 166/168 and [M+2] ⁺ • at 168/170 (isotopic pattern for Br), loss of H ₂ O, COOH, and Br.
Benzyl Alcohol	[M] ⁺ • at 108, 107 (loss of H), 91 (tropylium ion), 79, 77 (phenyl cation)

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

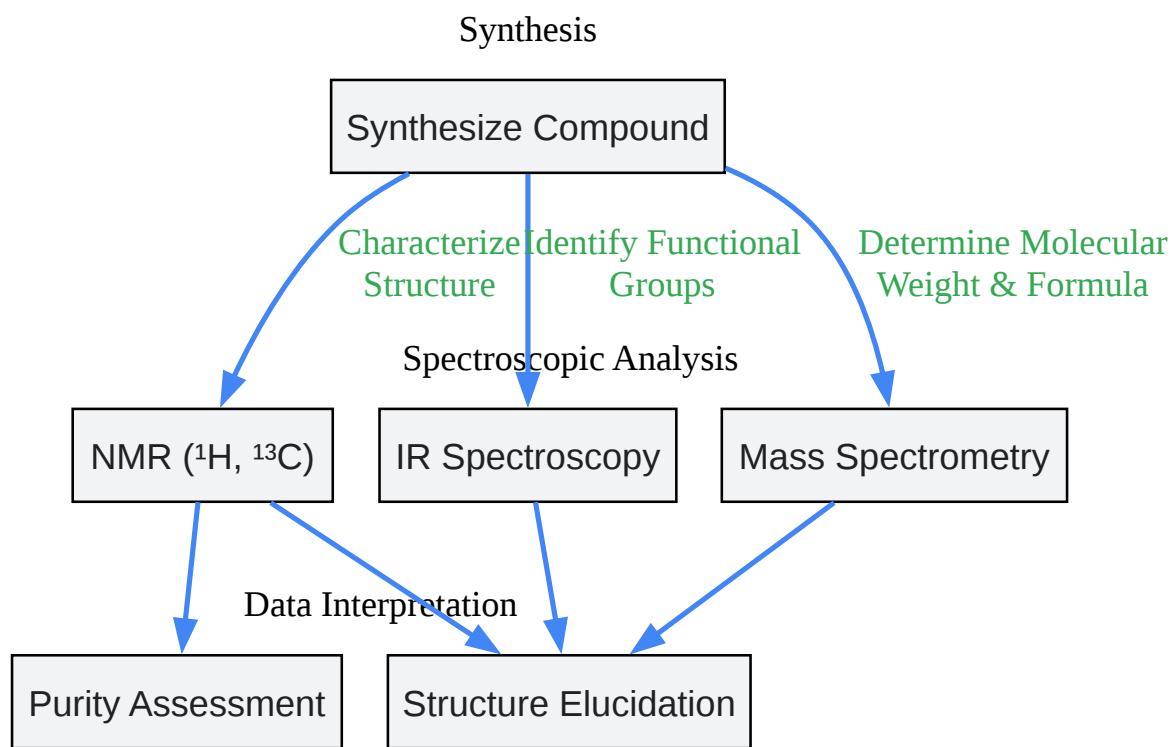
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like benzyl alcohol and **benzyl 4-bromobutanoate**, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples like 4-bromobutanoic acid, the spectrum can be obtained by preparing a KBr pellet or as a mull in a suitable oil (e.g., Nujol).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like **Benzyl 4-bromobutanoate**.



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Caption: Spectroscopic analysis workflow.

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